4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
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Overview
Description
4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is a complex organic compound with the molecular formula C20H14Cl2N4O5S It is known for its unique structure, which includes a sulfonamide group, a nitrobenzylidene moiety, and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Nitrobenzylidene Intermediate: The reaction begins with the condensation of 2-chloro-5-nitrobenzaldehyde with hydrazine to form the nitrobenzylidene hydrazine intermediate.
Coupling with Benzenesulfonamide: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The hydrazino linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF)
Hydrolysis: Acidic or basic aqueous solutions
Major Products
The major products formed from these reactions include amine derivatives, substituted benzenesulfonamides, and carboxylic acid derivatives .
Scientific Research Applications
4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group may inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-CL-N-(2-((2-(3-Nitrobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
- 4-CL-N-(2-((2-(4-CL-3-Nitrobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
Uniqueness
4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both nitro and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
765311-54-4 |
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Molecular Formula |
C20H14Cl2N4O5S |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H14Cl2N4O5S/c21-14-5-8-16(9-6-14)32(30,31)25-19-4-2-1-3-17(19)20(27)24-23-12-13-11-15(26(28)29)7-10-18(13)22/h1-12,25H,(H,24,27)/b23-12+ |
InChI Key |
LTUYDEZNNNFAKS-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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